Tert-butyl N-(3-hydroxy-2-methoxy-2-methylpropyl)carbamate
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Overview
Description
Tert-butyl N-(3-hydroxy-2-methoxy-2-methylpropyl)carbamate is a chemical compound with the molecular formula C10H21NO4 and a molecular weight of 219.28 g/mol . It is often used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3-hydroxy-2-methoxy-2-methylpropyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-hydroxy-2-methoxy-2-methylpropylamine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(3-hydroxy-2-methoxy-2-methylpropyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a ketone, while reduction can yield an amine .
Scientific Research Applications
Tert-butyl N-(3-hydroxy-2-methoxy-2-methylpropyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-(3-hydroxy-2-methoxy-2-methylpropyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The hydroxyl and methoxy groups can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall effect .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-(2,3-dihydroxypropyl)carbamate: Similar structure but with two hydroxyl groups instead of one hydroxyl and one methoxy group.
Tert-butyl N-(2-aminoethyl)-N-methylcarbamate: Contains an amino group instead of a hydroxyl group.
Uniqueness
Tert-butyl N-(3-hydroxy-2-methoxy-2-methylpropyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both hydroxyl and methoxy groups allows for diverse interactions and applications in various fields of research .
Properties
IUPAC Name |
tert-butyl N-(3-hydroxy-2-methoxy-2-methylpropyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO4/c1-9(2,3)15-8(13)11-6-10(4,7-12)14-5/h12H,6-7H2,1-5H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQZRGGIHQRGQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(CO)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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